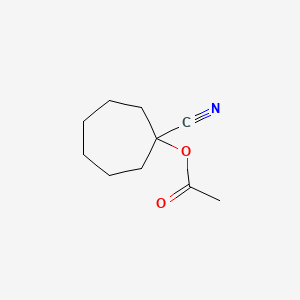

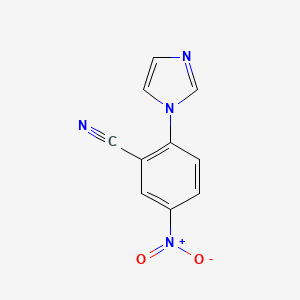

2-(1H-咪唑-1-基)-5-硝基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The molecular structure of imidazole compounds is quite diverse. For example, 2-nitro-1-vinyl-1H-imidazole has been synthesized and its full characterization and biological assessment have been reported .Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions. For example, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid has been synthesized and evaluated for antihypertensive potential in rats .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

合成与表征

1-取代苯并[c]异噁唑-3(1H)-亚胺的合成:一项研究突出了2-硝基苯甲腈的意外反应途径,通过中性条件下的串联亚硝基-烯/分子内环化,形成了苯并[c]异噁唑-3(1H)-亚胺。这一途径提供了一种新颖的合成亚胺衍生物的方法,可能与化合物如2-(1H-咪唑-1-基)-5-硝基苯甲腈的化学修饰相关(Jeffrey et al., 2008)。

通过SNAr反应合成异喹啉酮:对2-氯苯甲腈与β-酮酸酯进行SNAr反应,然后在酸性条件下进行环化的研究,开辟了一条多功能的合成异喹啉酮的途径。这种方法,从化合物如2-(1H-咪唑-1-基)-5-硝基苯甲腈开始,可能导致新型激酶抑制剂的开发(Snow et al., 2002)。

生物应用

抗结核药物:一项研究合成并评估了2-(5-硝基-2-呋喃基)-和2-(1-甲基-5-硝基-1H-咪唑-2-基)-1,3,4-噻二唑衍生物的抗结核活性。这些衍生物在结构上与2-(1H-咪唑-1-基)-5-硝基苯甲腈相关,显示出不同程度对结核分枝杆菌的抑制作用,为新型抗结核药物的开发提供了见解(Foroumadi et al., 2004)。

作用机制

The mechanism of action of imidazole compounds is often related to their ability to interact with various biological targets. For example, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

安全和危害

Safety data sheets for imidazole compounds suggest wearing personal protective equipment/face protection, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, ensuring adequate ventilation, avoiding dust formation, and keeping the container tightly closed in a dry and well-ventilated place .

未来方向

属性

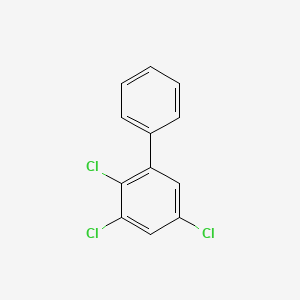

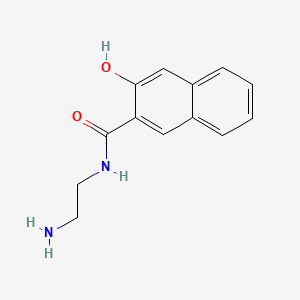

IUPAC Name |

2-imidazol-1-yl-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c11-6-8-5-9(14(15)16)1-2-10(8)13-4-3-12-7-13/h1-5,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJXPYOQIWGJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。